An In-Depth Technical Guide to the Chemical Structure Analysis of Ethyl 3-iodoimidazo[1,2-b]pyridazine-6-carboxylate
An In-Depth Technical Guide to the Chemical Structure Analysis of Ethyl 3-iodoimidazo[1,2-b]pyridazine-6-carboxylate
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of the methodologies and scientific rationale for the complete chemical structure analysis of Ethyl 3-iodoimidazo[1,2-b]pyridazine-6-carboxylate, a heterocyclic compound of significant interest in medicinal chemistry. The imidazo[1,2-b]pyridazine scaffold is a "privileged" structure, frequently appearing in potent kinase inhibitors and other therapeutic agents.[1][2] The precise characterization of its derivatives is paramount for understanding structure-activity relationships (SAR) and ensuring the integrity of drug discovery and development programs.
This document is structured to provide not just procedural steps, but a deep understanding of the causality behind the analytical choices, reflecting the thought process of a senior application scientist. We will delve into the synthesis, and then a multi-pronged analytical approach, combining spectroscopic and crystallographic techniques for unambiguous structure elucidation.
Synthesis Strategy: A Proposed Pathway
A plausible and efficient synthesis would likely begin with the formation of the imidazo[1,2-b]pyridazine core, followed by iodination at the C3 position. The starting material would be a 6-substituted-3-aminopyridazine, which can be prepared from commercially available precursors.[1]
Proposed Synthetic Scheme:
Caption: Proposed synthetic pathway for Ethyl 3-iodoimidazo[1,2-b]pyridazine-6-carboxylate.
Experimental Protocol: Proposed Synthesis
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Step 1: Synthesis of Ethyl imidazo[1,2-b]pyridazine-6-carboxylate.
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To a solution of 6-aminopyridazine-3-carboxylic acid in ethanol, add an equimolar amount of ethyl 2,3-dioxobutanoate.
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Heat the mixture to reflux for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
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Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure.
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Purify the crude product by column chromatography on silica gel to yield Ethyl imidazo[1,2-b]pyridazine-6-carboxylate.
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Step 2: Iodination of Ethyl imidazo[1,2-b]pyridazine-6-carboxylate.
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Dissolve the product from Step 1 in a suitable solvent such as dichloromethane or acetonitrile.
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Add N-Iodosuccinimide (NIS) in a portion-wise manner at room temperature.
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Stir the reaction mixture for 2-4 hours, again monitoring by TLC.
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Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate.
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Extract the product with an organic solvent, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.
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Purify the final product by column chromatography to obtain Ethyl 3-iodoimidazo[1,2-b]pyridazine-6-carboxylate.
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Spectroscopic Characterization: Unraveling the Molecular Framework
A combination of Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) spectroscopy is essential for the initial structural confirmation and to provide a detailed picture of the electronic and vibrational properties of the molecule.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the precise connectivity of atoms in a molecule. For Ethyl 3-iodoimidazo[1,2-b]pyridazine-6-carboxylate, a full suite of 1D and 2D NMR experiments is recommended.
Predicted ¹H and ¹³C NMR Data
While experimental data for the target molecule is not published, we can predict the approximate chemical shifts based on known data for similar imidazo[1,2-b]pyridazine derivatives.[4][5]
| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Justification for Prediction |
| Ethyl-CH₂ | ~4.4 | ~61 | Typical chemical shift for an ethyl ester methylene group. |
| Ethyl-CH₃ | ~1.4 | ~14 | Typical chemical shift for an ethyl ester methyl group. |
| H-2 | ~8.2 | ~115 | The proton at C2 is expected to be downfield due to the adjacent nitrogen and the electron-withdrawing ester group. |
| H-7 | ~7.9 | ~125 | The proton at C7 is deshielded by the adjacent nitrogen and the fused imidazole ring. |
| H-8 | ~7.2 | ~120 | The proton at C8 is expected to be in a typical aromatic region. |
| C-3 (Iodo) | - | ~90 | The direct attachment of iodine causes a significant upfield shift of the C3 carbon. |
| C-6 (Carboxylate) | - | ~145 | The C6 carbon is deshielded due to the attached electron-withdrawing carboxylate group. |
| C=O (Ester) | - | ~165 | Typical chemical shift for an ester carbonyl carbon. |
Experimental Protocol: NMR Analysis
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Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
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¹H NMR: Acquire a standard one-dimensional proton NMR spectrum. This will provide information on the number of different types of protons and their chemical environments.
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¹³C NMR: Acquire a proton-decoupled carbon-13 NMR spectrum to determine the number of unique carbon atoms.
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2D NMR (COSY, HSQC, HMBC):
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COSY (Correlation Spectroscopy): To establish proton-proton coupling networks, particularly within the pyridazine and ethyl moieties.
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HSQC (Heteronuclear Single Quantum Coherence): To identify which protons are directly attached to which carbon atoms.
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HMBC (Heteronuclear Multiple Bond Correlation): To establish long-range (2-3 bond) correlations between protons and carbons, which is crucial for confirming the connectivity of the fused ring system and the positions of the substituents.
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Caption: Workflow for NMR-based structure elucidation.
Mass Spectrometry (MS)
Mass spectrometry provides the molecular weight of the compound and information about its fragmentation pattern, which can further confirm the structure.
Expected Mass Spectral Data
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Molecular Ion Peak (M⁺): The exact mass of Ethyl 3-iodoimidazo[1,2-b]pyridazine-6-carboxylate (C₁₀H₉IN₄O₂) is expected. High-resolution mass spectrometry (HRMS) should be used to confirm the elemental composition.
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Key Fragmentation Patterns: Expect to see fragmentation corresponding to the loss of the ethoxy group (-OC₂H₅), the entire ester group (-COOC₂H₅), and potentially the iodine atom.
Experimental Protocol: Mass Spectrometry
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Ionization: Utilize a soft ionization technique such as Electrospray Ionization (ESI) to minimize fragmentation and clearly observe the molecular ion.
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Analysis: Perform the analysis on a high-resolution mass spectrometer (e.g., TOF or Orbitrap) to obtain an accurate mass measurement, which can be used to confirm the molecular formula.
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Tandem MS (MS/MS): If further structural confirmation is needed, perform a tandem mass spectrometry experiment on the molecular ion to induce fragmentation and analyze the resulting daughter ions.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in the molecule.
Expected IR Absorption Bands
| Functional Group | Expected Wavenumber (cm⁻¹) |
| C=O (Ester) | 1720-1740 |
| C-O (Ester) | 1200-1300 |
| C=N and C=C (Aromatic) | 1500-1650 |
| C-H (Aromatic) | 3000-3100 |
| C-H (Aliphatic) | 2850-3000 |
Experimental Protocol: IR Spectroscopy
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Sample Preparation: Prepare the sample as a KBr pellet or use an Attenuated Total Reflectance (ATR) accessory.
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Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹.
X-ray Crystallography: The Definitive Structure
For an unambiguous determination of the three-dimensional structure, including the precise arrangement of atoms and the stereochemistry, single-crystal X-ray diffraction is the gold standard.
Experimental Protocol: X-ray Crystallography
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Crystal Growth: Grow single crystals of the compound suitable for X-ray diffraction. This is often the most challenging step and may require screening various solvents and crystallization techniques (e.g., slow evaporation, vapor diffusion).
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Data Collection: Mount a suitable crystal on a goniometer and collect diffraction data using a single-crystal X-ray diffractometer.
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Structure Solution and Refinement: Process the diffraction data and solve the crystal structure using direct methods or Patterson methods. Refine the structural model to obtain the final atomic coordinates and molecular geometry.
The resulting crystal structure will provide definitive proof of the connectivity and the positions of the iodo and ethyl carboxylate substituents on the imidazo[1,2-b]pyridazine core.
Caption: Comprehensive analytical workflow for structure elucidation.
Conclusion
The structural analysis of novel compounds like Ethyl 3-iodoimidazo[1,2-b]pyridazine-6-carboxylate is a systematic process that relies on the synergistic use of multiple analytical techniques. By following the proposed synthesis and the detailed analytical workflows outlined in this guide, researchers can confidently and accurately determine the chemical structure of this and related molecules. This rigorous characterization is a critical foundation for any further investigation into the biological activity and therapeutic potential of this promising class of compounds.
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